molecular formula C7H7ClN4O2S B15295274 6-chloro-2-methanesulfonyl-9-methyl-9H-purine

6-chloro-2-methanesulfonyl-9-methyl-9H-purine

Cat. No.: B15295274
M. Wt: 246.68 g/mol
InChI Key: IJYBIRIKKCBUGD-UHFFFAOYSA-N
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Description

6-chloro-2-methanesulfonyl-9-methyl-9H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methanesulfonyl group at the 2nd position, and a methyl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methanesulfonyl-9-methyl-9H-purine typically involves the chlorination of a purine derivative followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 6-chloropurine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methanesulfonyl-9-methyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-2-methanesulfonyl-9-methyl-9H-purine derivative.

Scientific Research Applications

6-chloro-2-methanesulfonyl-9-methyl-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-methanesulfonyl-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit the replication of certain viruses by interfering with the synthesis of viral nucleic acids. This is achieved through the incorporation of the compound into the viral genome, leading to chain termination or mutations . The methanesulfonyl group plays a crucial role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methanesulfonyl group in this compound makes it unique compared to other similar compounds. This functional group can enhance the compound’s stability, solubility, and bioavailability, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

Molecular Formula

C7H7ClN4O2S

Molecular Weight

246.68 g/mol

IUPAC Name

6-chloro-9-methyl-2-methylsulfonylpurine

InChI

InChI=1S/C7H7ClN4O2S/c1-12-3-9-4-5(8)10-7(11-6(4)12)15(2,13)14/h3H,1-2H3

InChI Key

IJYBIRIKKCBUGD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Cl)S(=O)(=O)C

Origin of Product

United States

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